3-(3-Fluorophenyl)-6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole
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Overview
Description
3-(3-Fluorophenyl)-6-methyl-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazole is a heterocyclic compound that combines the structural features of triazole and thiazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-fluorophenyl)-6-methyl-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-fluorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate, which is then cyclized with methyl iodide in the presence of a base to yield the desired triazolothiazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)-6-methyl-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted triazolothiazole derivatives .
Scientific Research Applications
3-(3-Fluorophenyl)-6-methyl-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-fluorophenyl)-6-methyl-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Similar in structure but with a thiadiazine ring instead of a thiazole ring.
1,2,4-Triazolo[4,3-a]pyrazine: Contains a pyrazine ring instead of a thiazole ring.
1,2,3-Triazoles: Differ in the position of nitrogen atoms in the triazole ring.
Uniqueness
3-(3-Fluorophenyl)-6-methyl-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazole is unique due to its specific combination of a fluorophenyl group and a triazolothiazole core, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C11H10FN3S |
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Molecular Weight |
235.28 g/mol |
IUPAC Name |
3-(3-fluorophenyl)-6-methyl-5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazole |
InChI |
InChI=1S/C11H10FN3S/c1-7-6-15-10(13-14-11(15)16-7)8-3-2-4-9(12)5-8/h2-5,7H,6H2,1H3 |
InChI Key |
TZSOYPGBWUBLMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN2C(=NN=C2S1)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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